![molecular formula C5H8FNO B1326556 3-Fluoropiperidin-4-one CAS No. 1070955-78-0](/img/structure/B1326556.png)
3-Fluoropiperidin-4-one
Overview
Description
Synthesis Analysis
The first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized building block for medicinal chemistry, has been reported. An enantioselective fluorination is employed, taking advantage of the methodology reported by MacMillan, which uses a modified cinchona alkaloid catalyst .Molecular Structure Analysis
The molecular formula of 3-Fluoropiperidin-4-one is C5H8FNO . Its average mass is 117.121 Da and its monoisotopic mass is 117.058990 Da .Scientific Research Applications
Medicinal Chemistry Enantioselective Synthesis
“3-Fluoropiperidin-4-one” serves as a key building block in medicinal chemistry due to its potential to create enantiomerically pure compounds. The enantioselective synthesis of cis-3-fluoropiperidin-4-ol, which is derived from 3-Fluoropiperidin-4-one, is particularly noteworthy. .
Pharmaceutical Development Dynamic Kinetic Resolution
Another significant application of “3-Fluoropiperidin-4-one” is found in dynamic kinetic resolution processes. A notable example is the Noyori reduction, which converts racemic 1-Boc-3-fluoropiperidin-4-one into a single cis enantiomer with both diastereo- and enantioselectivity greater than 90%. This method showcases the compound’s utility in achieving high selectivity and yield in pharmaceutical intermediates .
Safety and Hazards
The safety information for 3-Fluoropiperidin-4-one indicates that it is classified as a danger. The hazard statements include H302, H314, and H226 . Precautionary statements include P501, P270, P240, P210, P233, P243, P241, P242, P264, P280, P370+P378, P303+P361+P353, P301+P330+P331, P363, P301+P312+P330, P304+P340+P310, P305+P351+P338+P310, P403+P235, and P405 .
Future Directions
A Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one has been achieved under dynamic kinetic resolution conditions that results in a single cis enantiomer being obtained with both diastereo- and enantioselectivity > 90%. This medicinal chemistry building block can be generated on multi-gram scale using the developed conditions to a single enantiomer in a 60% yield after employing a crystallisation procedure .
properties
IUPAC Name |
3-fluoropiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649107 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidin-4-one | |
CAS RN |
1070955-78-0 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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